

Cefalonium: A Technical Guide to its Discovery, Synthesis, and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cefalonium	
Cat. No.:	B1668812	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cefalonium is a first-generation, semi-synthetic cephalosporin antibiotic belonging to the β-lactam class.[1] Primarily used in veterinary medicine, particularly for the treatment and prevention of bovine mastitis, its efficacy against a range of Gram-positive and some Gram-negative bacteria has been well-established.[2][3][4] This document provides a comprehensive technical overview of **Cefalonium**, detailing its discovery within the broader context of cephalosporins, its physicochemical properties, mechanism of action, semi-synthetic manufacturing processes, and antibacterial efficacy. Detailed experimental protocols and data are presented to serve as a resource for professionals in drug development and microbiological research.

Discovery and Development

The journey of **Cefalonium** is rooted in the discovery of the cephalosporin class of antibiotics. In 1945, Italian pharmacologist Giuseppe Brotzu isolated an antibiotic-producing fungus, Cephalosporium acremonium (now known as Acremonium strictum), from a sewage outfall in Sardinia.[5][6][7] This fungus was found to produce substances effective against Salmonella typhi.[5]

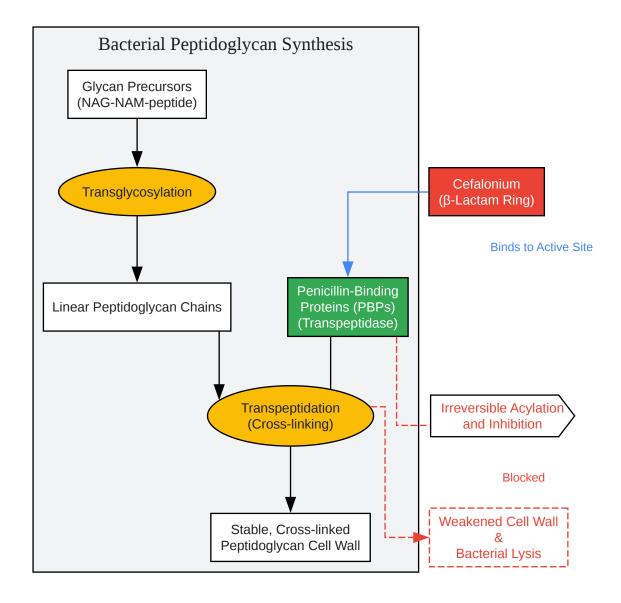
Subsequent research at the University of Oxford by Guy Newton and Edward Abraham led to the isolation of Cephalosporin C, a compound that, while not potent enough for direct clinical

use, was notably resistant to penicillinase.[8] The crucial breakthrough was the isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), which is analogous to the 6-aminopenicillanic acid (6-APA) nucleus of penicillins.[5] This discovery opened the door for the creation of a vast number of semi-synthetic cephalosporins through the modification of the 7-ACA side chains.[8]

Cefalonium emerged from this era of semi-synthetic development as a first-generation cephalosporin.[2] It is structurally related to cefaloridine, differing by the presence of a carbamoyl group on the pyridine ring.[9] Developed by Eli Lilly and Company under the identifier "Lilly 41071," it was optimized for veterinary applications, particularly as a long-acting intramammary formulation for mastitis in dairy cattle during the dry period.[2][9]

Physicochemical Properties

The key physical and chemical characteristics of **Cefalonium** are summarized in the table below. These properties are critical for its formulation, stability, and pharmacokinetic profile.


Property	Value	Reference(s)
IUPAC Name	(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate	[2]
Molecular Formula	C20H18N4O5S2	[2][10]
Molecular Weight	458.5 g/mol	[2][10][11]
CAS Number	5575-21-3	[10][12]
Appearance	White/beige suspension	[4]
Stereochemistry	The biologically active form is the (6R,7R)-isomer.	[12]
Solubility	DMSO: 25 mg/ml; DMSO:PBS (pH 7.2) (1:10): 0.09 mg/ml	[10]
Topological Polar Surface Area	190 Ų	[2][11]

Mechanism of Action

Like all β-lactam antibiotics, **Cefalonium** is bactericidal. Its mode of action involves the disruption of bacterial cell wall synthesis.[4][5] The structural integrity of the bacterial cell wall is maintained by a rigid peptidoglycan layer. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by transpeptidase enzymes, also known as penicillin-binding proteins (PBPs).[5][13]

Cefalonium mimics the D-Ala-D-Ala substrate of the PBP, allowing it to bind to the enzyme's active site. This binding leads to the irreversible acylation and inhibition of the PBP.[5] The inhibition of peptidoglycan cross-linking results in a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death, particularly during cell division.[13]

Click to download full resolution via product page

Figure 1: Mechanism of action of Cefalonium.

Synthesis of Cefalonium

Cefalonium is produced via a semi-synthetic pathway, typically starting from a precursor acid like Cefalotin acid or directly from 7-aminocephalosporanic acid (7-ACA). The process involves the chemical modification of the C-7 and C-3 side chains of the cephem nucleus to yield the final active compound.

Click to download full resolution via product page

Figure 2: General semi-synthetic workflow for Cefalonium.

Experimental Protocol: Semi-synthesis of Cefalonium

The following protocol is a representative synthesis method derived from published patent literature.[14] Researchers should adapt and optimize conditions based on their specific laboratory setup and starting materials.

Objective: To synthesize **Cefalonium** from Cefalotin acid.

Materials:

- · Cefalotin acid
- Organic solvent (e.g., Dichloromethane)
- Silanization protection reagent (e.g., N,O-Bis(trimethylsilyl)acetamide BSA)
- Iodotrimethylsilane (TMSI)
- Isonicotinamide (4-Carbamoylpyridine)
- Alcohol for deprotection (e.g., Methanol, Ethanol)
- Acid/Base for pH adjustment (e.g., HCl, NaOH)
- Deionized water

Procedure:

Carboxyl Protection (Silanization):

- Dissolve Cefalotin acid in an appropriate organic solvent under an inert atmosphere (e.g., Nitrogen).
- Add the silanization reagent (e.g., 1.2-1.8 molar equivalents).
- Heat the mixture gently (e.g., 40-50 °C) and stir until the reaction is complete, as monitored by a suitable technique (e.g., TLC, HPLC). This step protects the carboxylic acid group.

Iodination:

- Cool the reaction mixture.
- Slowly add lodotrimethylsilane to the solution containing the silylated intermediate. This
 reaction substitutes the acetoxy group at the C-3 position with iodine, creating a good
 leaving group.
- Stir until the conversion to the 3-iodomethyl intermediate is complete.
- Amination (Side-Chain Addition):
 - In a separate vessel, prepare a solution of Isonicotinamide.
 - Add the solution of the 3-iodomethyl intermediate to the Isonicotinamide solution.
 - Allow the amination reaction to proceed at a controlled temperature (e.g., 15-50 °C). This
 step involves the nucleophilic attack of the pyridine nitrogen onto the 3-methyl carbon,
 displacing the iodide and forming the pyridinium salt.
- Deprotection and Crystallization:
 - Once the amination is complete, initiate deprotection of the silyl ester via alcoholysis by adding a suitable alcohol (e.g., methanol).
 - Cool the mixture to a low temperature (e.g., 0-5 °C).
 - Carefully adjust the pH of the aqueous phase to the isoelectric point of Cefalonium to induce crystallization.

- Allow the crystals to grow for a sufficient period (e.g., >1 hour).
- Isolation and Purification:
 - Collect the crystalline product by filtration.
 - Wash the crystals with a cold solvent to remove impurities.
 - Dry the final product under vacuum to yield pure **Cefalonium**.

Antibacterial Efficacy and Spectrum

Cefalonium is a broad-spectrum cephalosporin with bactericidal activity against the majority of organisms associated with bovine mastitis.[9][13] Its activity is not impaired by the presence of milk.[9][13] It is effective against both non- β -lactamase and β -lactamase producing organisms. [4][13]

Table 2: Antibacterial Spectrum of Cefalonium

Pathogen	Activity Status	Reference(s)
Staphylococcus aureus	Active	[4][9]
Streptococcus agalactiae	Active	[4][9]
Streptococcus dysgalactiae	Active	[4][9]
Streptococcus uberis	Active	[4][9]
Actinomyces pyogenes	Active	[4][13]
Corynebacterium ulcerans	Active	[4][13]
Escherichia coli	Active	[4][13]
Klebsiella spp.	Active	[4][13]
Enterobacter spp.	Active	[4][13]
Citrobacter spp.	Active	[4][13]
Proteus spp.	Active	[9]

Table 3: Quantitative Efficacy Data for Cefalonium

Metric	Value	Pathogen / Condition	Reference(s)
MIC90	2 μg/ml	S. aureus (pooled isolates)	[10]
Bacteriological Cure Rate	48%	Subclinical Mastitis (Buffaloes)	[15]
Bacteriological Cure Rate	78.0% (95% CI = 64.3-91.6)%	Intramammary Infections (Cattle)	[16]

Note: Efficacy can vary based on formulation, specific pathogen strain, and host factors.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of **Cefalonium** using the broth microdilution method, consistent with CLSI standards.

Objective: To determine the lowest concentration of **Cefalonium** that inhibits the visible growth of a specific bacterial isolate.

Materials:

- Cefalonium analytical standard
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial isolate, grown to a 0.5 McFarland standard
- Sterile saline or broth for dilutions
- Incubator (35-37 °C)

· Spectrophotometer or plate reader

Procedure:

- Preparation of Cefalonium Stock Solution:
 - Prepare a concentrated stock solution of **Cefalonium** in a suitable solvent (e.g., DMSO).
 - Perform a serial two-fold dilution of the stock solution in CAMHB to create a range of working concentrations.
- Preparation of Bacterial Inoculum:
 - From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - \circ Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
- Plate Inoculation:
 - Dispense 50 μL of the appropriate **Cefalonium** dilution into each well of the 96-well plate.
 Concentrations should be in descending order across the plate.
 - Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).
 - \circ Add 50 μ L of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 μ L.

Incubation:

 Cover the plate and incubate at 35-37 °C for 16-20 hours under ambient atmospheric conditions.

Reading Results:

- Following incubation, examine the plates for visible bacterial growth (turbidity). A plate reader can be used for a quantitative assessment of optical density.
- The MIC is defined as the lowest concentration of **Cefalonium** at which there is no visible growth of the bacteria.

Conclusion

Cefalonium stands as a significant early achievement in the semi-synthetic modification of the cephalosporin nucleus. Its discovery and development highlight the classic drug development paradigm of improving upon a natural product scaffold to enhance potency, spectrum, and pharmacokinetic properties. Its well-defined mechanism of action—the inhibition of bacterial cell wall synthesis—remains a cornerstone of antibiotic therapy. The synthetic pathways, now refined, allow for efficient production. While newer generations of cephalosporins have been developed for human medicine, **Cefalonium**'s targeted spectrum and long-acting formulations ensure its continued relevance and importance in veterinary medicine for combating critical diseases like bovine mastitis. The data and protocols provided herein offer a foundational resource for further research and development in the field of antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cefalonium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Cefalonium | C20H18N4O5S2 | CID 21743 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vetlexicon.com [vetlexicon.com]
- 5. Cephalosporin Wikipedia [en.wikipedia.org]

- 6. Discovery and development of cephalosporins Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Cephalosporins 1945-1986 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 10. Cefalonium | CAS 5575-21-3 | Cayman Chemical | Biomol.com [biomol.com]
- 11. Cefalonium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Cephalonium [sitem.herts.ac.uk]
- 13. Pharmacological particulars Cepravin® Dry Cow 250mg Intramammary suspension [noahcompendium.co.uk]
- 14. CN104725403A Preparation method of cefalonium Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Cefalonium: A Technical Guide to its Discovery, Synthesis, and Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668812#discovery-and-synthesis-of-cefalonium-antibiotic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com